molecular formula C13H13NO3S2 B6785494 N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide

Cat. No.: B6785494
M. Wt: 295.4 g/mol
InChI Key: NFPZOVZGEDRGQT-HWYHXSKPSA-N
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Description

N-[(1R,5S)-3-oxabicyclo[310]hexan-6-yl]-1-benzothiophene-3-sulfonamide is a complex organic compound characterized by its unique bicyclic structure

Properties

IUPAC Name

N-[(1S,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S2/c15-19(16,14-13-9-5-17-6-10(9)13)12-7-18-11-4-2-1-3-8(11)12/h1-4,7,9-10,13-14H,5-6H2/t9-,10+,13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFPZOVZGEDRGQT-HWYHXSKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C2NS(=O)(=O)C3=CSC4=CC=CC=C43)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@@H](C2NS(=O)(=O)C3=CSC4=CC=CC=C43)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R,5S)-3-oxabicyclo[310]hexan-6-yl]-1-benzothiophene-3-sulfonamide typically involves multiple steps, starting from readily available precursors One common approach involves the formation of the oxabicyclo[31The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It serves as a probe to study biological pathways and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1-benzothiophene-3-sulfonamide is unique due to its specific combination of the oxabicyclo[3.1.0]hexane core with the benzothiophene and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

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